Flupirtine-d4 Hydrochloride Salt

Description

Theoretical Underpinnings of Isotopic Labeling in Molecular Sciences

Isotopic labeling is a technique where one or more atoms in a molecule are replaced with an isotope of the same element. creative-proteomics.comwikipedia.org This substitution creates a "labeled" compound that is chemically and biologically similar to its unlabeled counterpart but possesses a different nuclear mass. creative-proteomics.com This subtle difference allows researchers to track the labeled molecule through complex systems, such as chemical reactions or metabolic pathways within an organism. wikipedia.org

The primary principle behind the utility of isotopic labeling lies in the ability to distinguish the labeled compound from its natural, more abundant form. numberanalytics.com This distinction can be detected using various analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Mass spectrometry separates ions based on their mass-to-charge ratio, making it ideal for detecting the mass difference introduced by the isotopic label. wikipedia.org NMR spectroscopy, on the other hand, can differentiate between isotopes based on their distinct nuclear magnetic properties. wikipedia.org

Strategic Advantages of Deuterium (B1214612) Incorporation in Pharmaceutical Research

The substitution of hydrogen with its heavier, stable isotope, deuterium (D), is a particularly strategic approach in pharmaceutical research known as deuteration. unibestpharm.comresearchgate.netnews-medical.net This modification can offer several significant advantages:

Improved Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. neulandlabs.com This increased bond strength can make a deuterated drug more resistant to metabolic breakdown by enzymes in the body, a phenomenon known as the kinetic isotope effect. news-medical.netneulandlabs.com This can lead to a longer half-life, potentially allowing for less frequent dosing. unibestpharm.comnews-medical.net

Reduced Formation of Toxic Metabolites: By altering the metabolic pathway of a drug, deuteration can sometimes decrease the production of harmful metabolites. researchgate.netresearchgate.net This can lead to an improved safety profile for the drug. researchgate.net

Enhanced Bioavailability: By slowing down first-pass metabolism (the initial breakdown of a drug in the liver), deuteration can increase the amount of the active drug that reaches systemic circulation. researchgate.net

Internal Standards in Pharmacokinetic Studies: Deuterated compounds are widely used as internal standards in pharmacokinetic studies. spirochem.com Because they behave almost identically to the parent drug during extraction and analysis but can be distinguished by mass spectrometry, they allow for precise quantification of the drug and its metabolites in biological samples. spirochem.com

Historical Context and Evolution of Deuterated Compounds in Analytical and Mechanistic Studies

The use of deuterium in scientific research dates back to the early 20th century, following its discovery by Harold Urey in 1931. wikipedia.org Initially, deuterated compounds were primarily used to elucidate the mechanisms of chemical reactions. wikipedia.org The kinetic isotope effect provided a powerful tool for determining which chemical bonds were broken during a reaction.

The application of deuterated compounds in the pharmaceutical industry began to gain traction in the 1960s. nih.gov However, it was not until 2017 that the first deuterated drug, deutetrabenazine, received FDA approval. unibestpharm.comnih.gov This milestone marked a significant turning point, sparking increased interest and investment in the development of deuterated pharmaceuticals. nih.gov The success of deutetrabenazine, which demonstrated an improved pharmacokinetic profile compared to its non-deuterated counterpart, paved the way for further research into the therapeutic potential of deuterated drugs. nih.gov

Flupirtine-d4 Hydrochloride Salt: Properties and Research Data

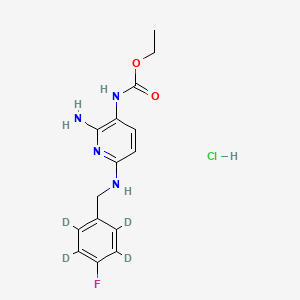

This compound is the deuterated form of Flupirtine (B1215404), a non-opioid analgesic. pharmaffiliates.commedchemexpress.com The "d4" designation indicates that four hydrogen atoms in the flupirtine molecule have been replaced with deuterium atoms. lgcstandards.com This specific labeling makes it a valuable tool for researchers.

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | ethyl N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluoro-phenyl)methylamino]-3-pyridyl]carbamate;hydrochloride | lgcstandards.com |

| Molecular Formula | C15H14D4ClFN4O2 | scbt.compharmaffiliates.com |

| Molecular Weight | 344.81 g/mol | scbt.compharmaffiliates.com |

| CAS Number | 1324717-75-0 | pharmaffiliates.comlgcstandards.com |

| Appearance | Light Green to Pale Blue Solid | pharmaffiliates.com |

| Purity | >95% (HPLC) | lgcstandards.com |

| Storage Temperature | -20°C | lgcstandards.com |

Research Findings and Applications

The primary application of this compound is as a labeled internal standard for the quantification of flupirtine in biological samples during pharmacokinetic and metabolism studies. pharmaffiliates.commedchemexpress.com Its use in conjunction with mass spectrometry allows for highly accurate and precise measurements of the parent drug and its metabolites.

The synthesis of this compound typically involves a multi-step process starting from deuterated precursors. One general synthetic route for flupirtine and its analogs begins with 2,6-dichloro-3-nitropyridine. google.comnih.gov Through a series of reactions including amination, reduction, and acylation, the final flupirtine structure is assembled. google.comgoogle.com For the deuterated version, a key intermediate, such as a deuterated p-fluorobenzylamine, would be incorporated into the synthesis.

While specific research findings on Flupirtine-d4 itself are primarily related to its use as an analytical standard, the broader research on flupirtine provides context for its importance. Flupirtine has been studied for its neuroprotective and angioneurogenic effects, particularly in the context of stroke recovery. nih.gov It is known to be a selective neuronal potassium channel opener and also exhibits NMDA receptor antagonist properties. medchemexpress.comnih.gov The metabolism of flupirtine in the liver leads to the formation of metabolites such as a 4-fluorohippuric acid analog and an N-acetylated analog (D13223). nih.gov The use of Flupirtine-d4 would be critical in studies aimed at precisely quantifying the parent drug and these metabolites to better understand its pharmacokinetic profile.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2.ClH/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1H/i3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAZQELGBFQHPE-HGSONKNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CNC2=NC(=C(C=C2)NC(=O)OCC)N)[2H])[2H])F)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Chemical Derivatization of Flupirtine D4 Hydrochloride Salt

Methodological Approaches to Deuterium (B1214612) Labeling for Pharmaceutical Precursors

The synthesis of deuterated active pharmaceutical ingredients (APIs) like Flupirtine-d4 relies on established and emerging methods for incorporating deuterium into organic molecules. These methods are chosen based on the desired location of the deuterium label, the complexity of the target molecule, and the required isotopic purity. researchgate.netnih.gov

Key methodologies include:

Synthesis from Deuterated Precursors: This is one of the most straightforward strategies, involving the use of commercially available starting materials that already contain deuterium atoms at specific positions. For Flupirtine-d4, where the deuterium labels are on the ethyl carbamate (B1207046) moiety, a deuterated version of ethyl chloroformate or a related precursor would be used in the final acylation step. This method offers high regioselectivity, as the label is introduced at a defined stage of the synthesis. snnu.edu.cn

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This technique facilitates the exchange of hydrogen atoms with deuterium directly on a substrate molecule. osti.govresearchgate.net Catalysts based on iridium, rhodium, palladium, and ruthenium are commonly employed. snnu.edu.cnacs.org These methods can be highly selective, often directed by functional groups present in the molecule, allowing for late-stage deuteration of complex pharmaceuticals. snnu.edu.cnacs.org For instance, iridium catalysts are well-known for selectively labeling the ortho-positions of aromatic rings containing directing groups. snnu.edu.cn

Deuterated Reagents and Solvents: Using deuterated solvents like heavy water (D₂O) or deuterated reagents such as deuterated acids (e.g., D₂SO₄) can introduce deuterium into molecules, often through exchange with labile protons or via acid-catalyzed mechanisms on aromatic rings. nih.gov

Photoredox Catalysis: Emerging methods using photoredox catalysts allow for deuterium incorporation under mild conditions, which is particularly useful for sensitive and complex molecules. osti.govosti.govassumption.edu These reactions can target specific C-H bonds, such as those adjacent to amine groups. osti.gov

A summary of common deuterium labeling methods is presented in the table below.

Table 1: Methodological Approaches to Deuterium Labeling

| Method | Description | Typical Application |

|---|---|---|

| Synthesis from Deuterated Precursors | Incorporates a building block that is already isotopically labeled into the synthetic route. | Offers precise control over label position; ideal when deuterated starting materials are accessible. |

| Metal-Catalyzed HIE | Direct exchange of C-H bonds with C-D bonds using a metal catalyst (e.g., Ir, Rh, Pd, Ru) and a deuterium source (e.g., D₂ gas, D₂O). acs.org | Late-stage functionalization of complex molecules with high regioselectivity, often guided by directing groups. snnu.edu.cn |

| Deuterated Reagents/Solvents | Use of reagents like D₂O or deuterated acids to exchange labile protons or perform electrophilic substitution. | Labeling of specific functional groups or activated aromatic systems. |

| Photocatalytic Deuteration | Uses light and a photocatalyst to activate C-H bonds for deuteration under mild conditions. osti.govassumption.edu | Labeling of fragile pharmaceuticals and targeting sites that are difficult to access with traditional methods. |

Synthetic Routes and Reaction Mechanisms for Deuterated Flupirtine (B1215404) Analogs

The synthesis of Flupirtine itself is a well-documented multi-step process, which is adapted to produce the deuterated analog by substituting a key reagent with its deuterated counterpart. evitachem.comgoogle.com The general synthetic pathway provides the foundation for producing Flupirtine-d4.

The established synthesis proceeds as follows:

Formation of Intermediate: The synthesis typically begins with the reaction of 2-amino-3-nitro-6-chloropyridine with p-fluorobenzylamine. This nucleophilic aromatic substitution reaction yields 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine. evitachem.comnewdrugapprovals.org

Hydrogenation of the Nitro Group: The nitro group of the intermediate is then reduced to a primary amine. This is commonly achieved through catalytic hydrogenation using a catalyst like Raney nickel under hydrogen pressure, resulting in the formation of 2,3-diamino-6-(4-fluorobenzylamino)pyridine. evitachem.comgoogle.com

Acylation to Form the Carbamate: The crucial step where deuteration is introduced involves the acylation of the newly formed 2,3-diamino intermediate. In the synthesis of non-deuterated Flupirtine, ethyl chloroformate is used. evitachem.comgoogle.com To produce Flupirtine-d4, a deuterated acylating agent, such as ethyl-d5-chloroformate or a related species, is used. This reaction selectively forms the carbamate at the more nucleophilic amino group at the 2-position, yielding the deuterated Flupirtine base.

Salt Formation: The final step is the conversion of the Flupirtine-d4 base into its hydrochloride salt. evitachem.com

The specific placement of the four deuterium atoms in Flupirtine-d4 is on the ethyl group of the carbamate side chain. This is accomplished by using a deuterated version of the ethylating reagent during the acylation step.

Table 2: General Synthetic Route for Flupirtine

| Step | Reaction | Key Reagents | Note for Flupirtine-d4 Synthesis |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 2-amino-3-nitro-6-chloropyridine, p-fluorobenzylamine evitachem.com | This step remains unchanged. |

| 2 | Nitro Group Reduction | Raney Nickel, H₂ gas google.com | This step remains unchanged. |

| 3 | Acylation (Carbamate Formation) | Ethyl chloroformate, Triethylamine google.com | A deuterated acylating agent (e.g., ethyl-d4-chloroformate) is substituted here to introduce the deuterium labels. |

| 4 | Salt Formation | Hydrochloric Acid (HCl) evitachem.com | The deuterated base is reacted with HCl to form the final hydrochloride salt. |

Post-Synthetic Modification and Salt Formation Methodologies for Hydrochloride Derivatization

The final stage in preparing Flupirtine-d4 Hydrochloride Salt is the conversion of the deuterated flupirtine base into its corresponding hydrochloride salt. This post-synthetic modification is a critical step that imparts desired physicochemical properties to the API, such as improved solubility, stability, and handling characteristics. americanpharmaceuticalreview.comacs.orgnih.gov

The process of forming the hydrochloride salt typically involves the following steps:

Dissolution of the Base: The synthesized Flupirtine-d4 free base is dissolved in a suitable organic solvent. The choice of solvent is important to ensure complete dissolution of the base and to facilitate the precipitation of the final salt.

Addition of Hydrochloric Acid: A solution of hydrochloric acid (HCl), often in an organic solvent like isopropanol (B130326) or ether, is added to the solution of the Flupirtine-d4 base. For basic drugs like Flupirtine, HCl is a very common and effective choice for salt formation due to its strength and physiological compatibility. pharmoutsourcing.com

Precipitation and Isolation: The addition of HCl protonates the basic nitrogen atoms in the Flupirtine molecule, leading to the formation of the insoluble hydrochloride salt, which precipitates from the solution. The solid salt is then isolated by filtration.

Purification and Drying: The isolated salt may be washed with a solvent to remove any residual impurities and then dried under vacuum to yield the final, purified this compound. acs.org

The selection of the salt form is a crucial part of pharmaceutical development. americanpharmaceuticalreview.combohrium.com While other salts like the maleate (B1232345) are also common for Flupirtine, the hydrochloride salt is frequently used due to its straightforward preparation and well-understood properties. newdrugapprovals.orgpharmoutsourcing.com The process must be carefully controlled to ensure the formation of the correct crystalline form (polymorph) of the salt, as different polymorphs can have different physical properties.

Compound Name Reference Table

| Compound Name |

|---|

| 2,3-diamino-6-(4-fluorobenzylamino)pyridine |

| 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine |

| 2-amino-3-nitro-6-chloropyridine |

| Ethyl chloroformate |

| Flupirtine |

| This compound |

| Hydrochloric acid |

| p-fluorobenzylamine |

| Raney nickel |

Rigorous Analytical and Spectroscopic Characterization of Flupirtine D4 Hydrochloride Salt

High-Resolution Mass Spectrometry for Molecular Mass and Isotopic Distribution Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of isotopically labeled compounds. It provides an accurate mass measurement of the molecule, allowing for the confirmation of its elemental composition and the successful incorporation of deuterium (B1214612) atoms.

| Compound Property | Value | Source |

| Formal Name | N-[2-amino-6-[[(4-fluorophenyl-d4)methyl]amino]-3-pyridinyl]-carbamic acid, ethyl ester, monohydrochloride | biomol.com |

| Molecular Formula | C₁₅H₁₃D₄FN₄O₂ • HCl | biomol.com |

| Formula Weight | 344.8 | biomol.comscbt.compharmaffiliates.com |

Electrospray Ionization (ESI-MS) Applications

Electrospray ionization mass spectrometry, often coupled with liquid chromatography (LC-MS), is the predominant method for analyzing Flupirtine-d4 Hydrochloride Salt. In positive ion mode, the molecule is typically observed as its protonated pseudomolecular ion, [M+H]⁺.

The key application of Flupirtine-d4 is its use as an internal standard in quantitative bioanalytical assays. semanticscholar.org For instance, in LC-MS/MS methods developed to measure the concentration of flupirtine (B1215404) in biological matrices like plasma, the deuterated standard is added to samples at a known concentration. semanticscholar.orgresearchgate.net The distinct mass difference between the analyte (non-deuterated flupirtine) and the internal standard allows for precise quantification, correcting for variations in sample preparation and instrument response.

Research shows the analytical separation and quantification of Flupirtine-d4 is achieved using tandem mass spectrometry (MS/MS). The instrument is set to monitor a specific mass transition. For Flupirtine-d4, the precursor ion of the free base (m/z 309.1) is selected and fragmented, with a characteristic product ion (m/z 196.1) being monitored for quantification. semanticscholar.org This transition is distinct from that of the non-deuterated flupirtine (m/z 305.1 → m/z 196.1), ensuring specificity. semanticscholar.org

Quantitative Determination of Isotopic Purity by Mass Spectrometry

A critical parameter for any isotopically labeled standard is its isotopic purity. Mass spectrometry is used to determine the distribution of deuterated species within the material. This analysis ensures that the vast majority of the compound contains the desired number of deuterium atoms (in this case, four). Commercially available Flupirtine-d4 for research use typically has a purity specification where the sum of deuterated forms (d1-d4) is greater than 99%. biomol.com A high d4 percentage is crucial for its function as a reliable internal standard, minimizing any signal overlap with the non-deuterated analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Confirmation

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton NMR provides detailed information about the hydrogen atoms in a molecule. In the characterization of Flupirtine-d4, the most significant finding from the ¹H NMR spectrum is the attenuation or complete absence of signals corresponding to the protons on the 4-fluorophenyl ring. This directly confirms the successful incorporation of deuterium at these positions. The remaining signals corresponding to the ethyl group, the pyridine (B92270) ring, and the methylene (B1212753) bridge protons must be present at their expected chemical shifts, confirming the integrity of the rest of the molecular structure.

| ¹H NMR Analysis | Expected Observation |

| Fluorophenyl Protons | Signals are absent or significantly reduced, confirming deuteration. |

| Pyridine Ring Protons | Signals are present at expected chemical shifts. |

| Ethyl Group Protons | Signals for -CH₂- and -CH₃ are present with expected splitting. |

| Methylene Bridge Protons | Signal for -CH₂- bridge is present. |

| ¹³C NMR Analysis | Expected Observation |

| Deuterated Carbons | Signals for the four deuterated carbons on the fluorophenyl ring appear as triplets with altered chemical shifts. |

| Non-deuterated Carbons | All other carbon signals are present at their expected chemical shifts, confirming the integrity of the carbon skeleton. |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a valuable supplementary technique. It provides information about the chemical environment of the fluorine nucleus. In Flupirtine-d4, the ¹⁹F NMR spectrum would show a single primary signal, confirming the presence of the fluorine atom. The fine structure (splitting) of this signal would be different from that of non-deuterated flupirtine. Instead of coupling to adjacent protons (H), the fluorine would couple to adjacent deuterons (D), resulting in a change in the multiplicity and a much smaller coupling constant. This confirms the deuteration of the fluorophenyl ring while verifying that the fluorine substituent remains intact.

| ¹⁹F NMR Analysis | Expected Observation |

| Fluorine Signal | A single resonance is observed, confirming the presence of the fluorine atom. |

| Signal Splitting | The signal multiplicity is altered due to coupling with adjacent deuterium atoms instead of protons. |

Deuterium (²H) NMR Spectroscopy for Deuterium Position Verification

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is a definitive technique to confirm the presence and location of deuterium atoms within a molecule. sigmaaldrich.commagritek.com Unlike proton (¹H) NMR, ²H NMR directly observes the deuterium nuclei, which have a spin of I=1. sigmaaldrich.com While the chemical shift range in ²H NMR is similar to that of ¹H NMR, the resolution is typically lower. magritek.com The primary application of ²H NMR in the context of this compound is to verify the successful incorporation of deuterium into the phenyl ring. nih.gov

A key aspect of characterizing deuterated compounds is the determination of isotopic purity. For this compound, mass spectrometry is used to ascertain the distribution of deuterated species. A certificate of analysis for a specific lot of this compound reported an isotopic purity of 97.8%, with the following distribution of isotopic species. lgcstandards.comlgcstandards.com This data is crucial for accurate quantitative studies where the internal standard's isotopic distribution can influence the results.

| Isotopic Species | Normalized Intensity (%) |

|---|---|

| d0 | 0.06 |

| d1 | 0.02 |

| d2 | 0.55 |

| d3 | 7.27 |

| d4 | 92.10 |

The ²H NMR spectrum of this compound would be expected to show signals corresponding to the deuterium atoms on the fluorophenyl ring, confirming their position as specified in the chemical name: ethyl N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluoro-phenyl)methylamino]-3-pyridyl]carbamate;hydrochloride. clearsynth.compharmaffiliates.com The absence of corresponding signals in the ¹H NMR spectrum in the aromatic region of the fluorophenyl group further corroborates the successful deuteration.

Chromatographic Methods for Purity and Identity Verification

Chromatographic techniques are indispensable for assessing the purity and confirming the identity of pharmaceutical compounds. A combination of high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) provides a comprehensive purity profile of this compound.

HPLC is a cornerstone technique for determining the purity of active pharmaceutical ingredients (APIs) and their labeled analogues. researchgate.netresearchgate.netmedchemexpress.com For this compound, a certificate of analysis reported a purity of 99.09% as determined by HPLC with UV detection at 245 nm. lgcstandards.comlgcstandards.com

The development of a robust HPLC method involves optimizing several parameters to achieve adequate separation of the main compound from any potential impurities. For the analysis of flupirtine and related compounds, reversed-phase HPLC is commonly employed. nih.gov A typical HPLC method for flupirtine maleate (B1232345), which can be adapted for the deuterated hydrochloride salt, utilizes a C18 column. nih.govnewdrugapprovals.org

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol and water with a pH-adjusting agent (e.g., triethylamine, orthophosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm or 254 nm |

| Injection Volume | 20 µL |

The retention time for flupirtine under such conditions is typically in the range of 4 to 7 minutes, depending on the exact mobile phase composition. researchgate.netnih.gov The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

The process typically involves dissolving the sample in a suitable solvent and injecting it into the gas chromatograph. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries. medistri.swiss For thermally labile or non-volatile compounds, derivatization may be required prior to GC-MS analysis. researchgate.net

UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC, making it the method of choice for trace-level analysis. researchgate.net this compound is frequently used as an internal standard in UPLC-MS/MS methods developed for the quantification of flupirtine and its metabolites in biological matrices. nih.govresearchgate.netsemanticscholar.org

In these methods, the analytes are separated using a UPLC system, which employs smaller particle size columns to achieve higher resolution and faster analysis times compared to conventional HPLC. The eluent is then introduced into a tandem mass spectrometer. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. For Flupirtine-d4, the precursor ion (m/z 309.1) is selected and fragmented, and a specific product ion (m/z 196.1) is monitored for quantification. nih.govsemanticscholar.org

| Parameter | Reported Value/Condition |

|---|---|

| Column | Agilent Eclipse PLUS-C18 (4.6 × 150 mm, 5 µm) |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) |

| Flow Rate | 1.0 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (Flupirtine-d4) | m/z 309.1 → m/z 196.1 |

| Lower Limit of Quantitation (LLOQ) for Flupirtine | As low as 5 fmol |

The high sensitivity of UPLC-MS/MS allows for the detection and quantification of trace amounts of impurities that may not be detectable by HPLC-UV.

Elemental Analysis and Stoichiometric Confirmation for Salt Form

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of the synthesized compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₅H₁₃D₄FN₄O₂·HCl. lgcstandards.comlgcstandards.com

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon | 52.25 |

| Hydrogen (including Deuterium) | 5.55 |

| Fluorine | 5.51 |

| Nitrogen | 16.25 |

| Oxygen | 9.28 |

| Chlorine | 10.28 |

For comparison, the theoretical elemental composition of the non-deuterated Flupirtine hydrochloride (C₁₅H₁₇FN₄O₂·HCl) is C 52.87%, H 5.32%, F 5.57%, N 16.44%, O 9.39%, and Cl 10 .40%. newdrugapprovals.org The experimental results from an elemental analyzer should be in close agreement with the theoretical values for the deuterated compound to confirm its stoichiometric integrity.

Vibrational Spectroscopy for Functional Group Characterization (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and can be used to confirm the chemical structure of this compound. resolvemass.ca

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The FT-IR spectrum of flupirtine would show characteristic absorption bands for its various functional groups. For instance, studies on flupirtine maleate have identified key vibrational modes. innovareacademics.in

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light from a laser source. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of a 1:1 flupirtine hydrochloride maleic acid cocrystal shows strong peaks that are characteristic of the flupirtine structure. googleapis.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Flupirtine Derivatives | Technique |

|---|---|---|

| N-H Stretching | ~3484, ~3338 | FT-IR |

| C=O Stretching (Carbamate) | ~1680 | FT-IR |

| C=N Stretching (Pyridine Ring) | ~1615 | Raman |

| Aromatic C-H Stretching | ~3000-3100 | Raman |

| C-F Stretching | ~1200-1300 | FT-IR |

In this compound, the substitution of hydrogen with deuterium in the phenyl ring would lead to shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds, which could be observed in the spectra. The presence of the hydrochloride salt would also influence the vibrational modes, particularly those of the amine groups.

Flupirtine D4 Hydrochloride Salt As an Internal Standard in Advanced Bioanalytical Methodologies

The Foundation and Benefits of Deuterated Internal Standards in Quantitative Analysis

The use of stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, is considered the gold standard in quantitative bioanalysis using LC-MS/MS. oup.comnih.gov These standards, which have one or more hydrogen atoms replaced by deuterium (B1214612), are chemically almost identical to the analyte of interest but have a different mass. clearsynth.comnih.gov This subtle difference allows them to be distinguished by a mass spectrometer while ensuring they behave similarly to the analyte during sample preparation and analysis. aptochem.comsigmaaldrich.com

Mitigating Matrix Effects and Ion Suppression

Biological matrices like plasma and urine are complex mixtures containing numerous endogenous compounds. oup.com During LC-MS/MS analysis, these co-eluting substances can interfere with the ionization of the target analyte, leading to a phenomenon known as matrix effects. clearsynth.comscioninstruments.com This can either suppress or enhance the analyte's signal, resulting in inaccurate quantification. oup.com

A deuterated internal standard, such as Flupirtine-d4, co-elutes very closely with the non-labeled flupirtine (B1215404). aptochem.com Because they share nearly identical physicochemical properties, they experience similar matrix effects and ion suppression or enhancement. sigmaaldrich.comscioninstruments.com By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively compensated for, leading to more accurate and reliable results. oup.comclearsynth.com

Enhancing Precision and Accuracy in Biofluid Quantification

The use of a deuterated internal standard like Flupirtine-d4 significantly improves the precision and accuracy of quantifying flupirtine in biofluids. clearsynth.comscispace.com It corrects for variability that can be introduced at various stages of the analytical process, including sample extraction, injection volume, and instrument response. aptochem.comscioninstruments.com By normalizing the analyte's signal to that of the internal standard, random and systematic errors are minimized, resulting in a more robust and reproducible assay. aptochem.comscispace.com Studies have shown that methods employing stable isotope-labeled internal standards demonstrate significantly better precision and accuracy compared to those using structural analogs or no internal standard at all. scispace.com

Crafting and Validating LC-MS/MS Methods

The development of a robust LC-MS/MS method is crucial for the accurate quantification of flupirtine and its metabolites. This involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Preparing Samples from Complex Biological Matrices

The initial step in bioanalysis involves extracting the analyte and internal standard from the biological matrix. For flupirtine and Flupirtine-d4, common techniques include:

Liquid-Liquid Extraction (LLE): This technique has been successfully used to extract flupirtine and its deuterated internal standard from plasma and serum. researchgate.netbjmu.edu.cnnih.gov Solvents like a mixture of ether and methylene (B1212753) chloride or methyl-tert-butylether are effective for this purpose. nih.govnih.gov

Protein Precipitation (PPT): A simpler and faster method involves precipitating plasma proteins with a solvent like acetonitrile (B52724) (cyanomethane). thieme-connect.comthieme-connect.com This method has been shown to be effective for the extraction of flupirtine. thieme-connect.com

The choice of extraction method depends on the specific requirements of the assay, such as the desired level of cleanliness and the nature of the biological matrix. nih.gov

Chromatographic Separation of Flupirtine and its Deuterated Counterpart

Effective chromatographic separation is essential to distinguish flupirtine and Flupirtine-d4 from other components in the sample. Reverse-phase chromatography is commonly employed for this purpose.

| Parameter | Typical Conditions |

| Column | C18 columns (e.g., Agilent Eclipse PLUS-C18, Atlantis C18, XTerra C18) are frequently used. researchgate.netnih.govnih.gov |

| Mobile Phase | A mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is common. researchgate.netthieme-connect.comnih.gov The pH of the buffer can be adjusted to optimize peak shape and retention. thescipub.com |

| Elution | Both isocratic and gradient elution methods have been developed. researchgate.netnih.gov Isocratic methods use a constant mobile phase composition, while gradient methods vary the composition over time to improve separation. nih.govnih.gov |

| Flow Rate | Flow rates typically range from 0.25 mL/min to 1 mL/min. bjmu.edu.cnnih.gov |

The goal is to achieve a sharp, symmetrical peak for both flupirtine and Flupirtine-d4, with a retention time that allows for clear separation from potential interferences. thescipub.com

Selective Detection with Tandem Mass Spectrometry Transitions

Tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection of flupirtine and its internal standard. This is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

In positive electrospray ionization (ESI) mode, the precursor ion for flupirtine is typically its protonated molecule [M+H]⁺. This precursor ion is then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions.

A study on the brain distribution and metabolism of flupirtine in neonatal rats utilized the following MS/MS transitions: nih.govsemanticscholar.org

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Flupirtine | 305.1 | 196.1 |

| Flupirtine-d4 | 309.1 | 196.1 |

The selection of a unique product ion for monitoring ensures that only the compound of interest is detected, even in the presence of other substances with the same precursor ion mass. nih.gov The use of Flupirtine-d4 as an internal standard, with its distinct precursor ion mass but a common product ion with flupirtine, allows for highly specific and reliable quantification. nih.govsemanticscholar.org

Application in Preclinical Pharmacokinetic and Pharmacodynamic Research

The use of Flupirtine-d4 Hydrochloride Salt as an internal standard is a cornerstone of preclinical research, enabling the precise quantification of flupirtine in various biological matrices. This accuracy is paramount for establishing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the parent drug, which are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its therapeutic effects and potential mechanisms of action.

In in vitro research, which forms the foundation of drug discovery and development, Flupirtine-d4 is instrumental for validating assay performance and ensuring the reliability of quantitative data. Although detailed studies focusing exclusively on cell culture models are not extensively published, the principles of its application are derived from established bioanalytical methods used for other matrices.

Studying Channel Activity: Flupirtine is known to act on several cellular targets, including Kv7 (KCNQ) potassium channels and γ-aminobutyric acid (GABA) type A receptors. wjgnet.com Cell lines overexpressing these specific channels, such as Human Embryonic Kidney (HEK293) cells, are utilized to screen compound activity. nih.govacs.org In such assays, determining the precise concentration of flupirtine is critical to establish accurate concentration-response curves and calculate values like the EC₅₀ (half-maximal effective concentration). nih.govacs.org The use of Flupirtine-d4 as an internal standard in LC-MS/MS methods allows for the accurate quantification of the analyte, correcting for variations in sample preparation and instrument response.

Metabolism and Toxicity Screening: In vitro systems, including transgenic mouse hepatocytes (TAMH), are employed to investigate the metabolic pathways and potential cytotoxicity of flupirtine and its analogues. researchgate.net The formation of reactive metabolites, such as quinone diimines, is a key area of investigation. wjgnet.com Accurate quantification of the parent compound and its metabolites in these cell culture systems, facilitated by a stable isotope-labeled internal standard like Flupirtine-d4, is crucial for understanding the rates of metabolism and the concentration at which toxic effects occur. nih.gov

The bioanalytical methods developed for plasma and tissue can be adapted for these in vitro systems. Typically, after incubation, the cells and media are collected, and analytes are extracted using techniques like liquid-liquid extraction or protein precipitation before analysis by LC-MS/MS, with Flupirtine-d4 added at the beginning of the process to ensure accuracy. researchgate.netresearchgate.net

Preclinical pharmacokinetic studies in animal models are critical for predicting a drug's behavior in humans. This compound is an ideal internal standard for these studies due to its chemical and physical similarity to flupirtine, ensuring it behaves similarly during extraction and ionization, yet is distinguishable by mass spectrometry. labclinics.com

A sensitive and rapid LC-MS/MS method was developed for the simultaneous quantification of five selective KCNQ channel openers, including flupirtine, in mouse plasma. researchgate.netresearchgate.netresearchgate.net This method utilized Flupirtine-d4 as the internal standard, extracting the analytes from just 50 µL of plasma via liquid-liquid extraction. researchgate.netresearchgate.net The chromatographic separation was achieved on an Atlantis C18 column with a short run time of 2.5 minutes, demonstrating the efficiency of the method. researchgate.netresearchgate.net

In another significant study, the brain distribution and metabolism of flupirtine were investigated in neonatal rats. nih.gov Flupirtine-d4 was used as the internal standard to quantify flupirtine and its active metabolite, D-13223, in various tissues, including the liver, heart, kidney, lung, spleen, retina, serum, and different brain regions. nih.govsemanticscholar.org This research provided crucial insights into the drug's ability to penetrate the central nervous system and its persistence in various tissues. nih.gov The study found that flupirtine was distributed to all assessed tissues, with the highest concentration in the liver and the lowest in the spleen. nih.gov The half-life of flupirtine in these tissues ranged from 3.1 to 5.2 hours. nih.gov

The table below summarizes the key pharmacokinetic parameters of flupirtine in neonatal rat tissues, determined using a method reliant on Flupirtine-d4 as the internal standard. nih.gov

| Tissue | AUC₀₋₂₄ₕ (µg·h/g tissue) | Half-life (h) |

|---|---|---|

| Liver | 488 | 5.2 |

| Kidney | 298 | 4.8 |

| Heart | 214 | 4.6 |

| Lung | 206 | 4.1 |

| Brain (Total) | 195 | 3.5 |

| Serum | 113 (µg·h/mL) | 3.1 |

| Spleen | 82 | 3.8 |

Data sourced from a study on neonatal rats following a 25 mg/kg intraperitoneal dose of flupirtine. nih.gov

Furthermore, bioanalytical methods have been validated for quantifying flupirtine in canine plasma, demonstrating the broad applicability of such methods across different preclinical species. researchgate.netthescipub.com

Role in Elucidating Metabolic Profiles of Flupirtine

Understanding the biotransformation of a drug is fundamental to assessing its efficacy and safety. Flupirtine is extensively metabolized in the body, and this compound plays a critical role in the accurate elucidation of these metabolic pathways. wjgnet.comwikipedia.org By providing a stable and reliable reference, it allows for the precise quantification of not only the parent drug but also its various metabolites.

The primary metabolic pathways for flupirtine involve hydrolysis of the carbamate (B1207046) function and N-acetylation. wjgnet.comwikipedia.org The main active metabolite, D-13223 (2-amino-3-acetylamino-6-(p-fluorobenzylamino)pyridine), is formed through hydrolysis followed by acetylation, a reaction catalyzed by N-acetyltransferase 2 (NAT2). wjgnet.comnih.gov This metabolite retains about 20-30% of the analgesic potency of flupirtine itself. wikipedia.org

LC-MS/MS methods using Flupirtine-d4 as an internal standard have been successfully developed and validated for the simultaneous determination of flupirtine and D-13223 in biological samples like human and animal plasma. nih.govnih.govbjmu.edu.cn For instance, a study in neonatal rats used Flupirtine-d4 to quantify both the parent drug and the D-13223 metabolite across various tissues, finding the highest concentrations of D-13223 in the liver, the primary site of metabolism. nih.gov

The table below outlines the parameters of various bioanalytical methods developed for flupirtine and its metabolite, often employing a deuterated internal standard.

| Analyte(s) | Matrix | Internal Standard (IS) | LLOQ | Method | Reference |

|---|---|---|---|---|---|

| Flupirtine, D-13223 | Neonatal Rat Tissues | Flupirtine-d4 | Flupirtine: 0.42 ng/mL D-13223: 0.031 ng/mL | LC-MS/MS | nih.gov |

| Flupirtine & other KCNQ openers | Mice Plasma | Flupirtine-d4 | 1.00 ng/mL | LC-MS/MS | researchgate.netresearchgate.net |

| Flupirtine, D-13223 | Human Plasma | Stable Isotope IS | Flupirtine: 10.00 ng/mL D-13223: 2.00 ng/mL | LC-MS/MS | bjmu.edu.cn |

| Flupirtine, D-13223 | Human Plasma | Diphenhydramine | Flupirtine: 10 ng/mL D-13223: 2 ng/mL | LC-MS/MS | nih.gov |

| Flupirtine | Canine Plasma | Trazodone | 1 ng/mL | HPLC-FL | researchgate.netthescipub.com |

LLOQ: Lower Limit of Quantitation. IS: Internal Standard.

In addition to the main metabolites, other biotransformation products have been identified, such as p-fluorohippuric acid, which results from oxidative degradation. wikipedia.orgnih.gov Crucially, research has also focused on the formation of reactive quinone diimine intermediates, which are thought to be responsible for the hepatotoxicity associated with flupirtine. wjgnet.com These reactive species can conjugate with glutathione, and the resulting mercapturic acid derivatives have been detected in urine. nih.gov The accurate quantification afforded by using Flupirtine-d4 is vital for studying the kinetics of these toxic metabolite formations and assessing how factors like genetic polymorphisms in metabolic enzymes (e.g., NAT2) might influence an individual's metabolic profile and risk. nih.gov

Mechanistic Investigations of Flupirtine Parent Compound and Relevance to Deuterium Labeling

Modulation of Neuronal Potassium Channels

In addition to KCNQ channels, flupirtine (B1215404) also facilitates the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels. wjgnet.comresearchgate.net The activation of these channels contributes to the stabilization of the neuron's resting membrane potential. nih.govresearchgate.netresearchgate.net Studies in cultured rat hippocampal neurons have shown that flupirtine activates an inwardly rectifying potassium current in a dose-dependent manner, with an EC50 of 0.6 μM. nih.gov This activation is mediated by a pertussis toxin-sensitive G-protein, indicating the involvement of a specific signal transduction pathway. nih.gov The combined activation of both KCNQ and GIRK channels results in a powerful suppression of neuronal over-excitability. wjgnet.com

| Channel Type | Flupirtine's Action | Consequence |

| KCNQ (Kv7) | Activation | Hyperpolarization, reduced neuronal excitability |

| GIRK | Facilitation | Stabilization of resting membrane potential |

Indirect Antagonism of N-Methyl-D-Aspartate (NMDA) Receptors

Flupirtine's influence extends to the glutamatergic system, primarily through an indirect antagonism of N-Methyl-D-Aspartate (NMDA) receptors. patsnap.comresearchgate.net This is not a direct binding to the receptor but rather a consequence of its primary action on potassium channels. xiahepublishing.com

The hyperpolarization of the neuronal membrane induced by flupirtine's activation of potassium channels enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel. nih.govmsdiscovery.org At the resting membrane potential, the NMDA receptor channel is typically blocked by magnesium ions. Depolarization of the membrane is required to dislodge this block and allow for the influx of calcium ions. By stabilizing the resting potential and preventing depolarization, flupirtine effectively keeps the magnesium block in place, thereby indirectly inhibiting NMDA receptor activation. nih.govresearchgate.net

As a consequence of its indirect NMDA receptor antagonism, flupirtine has been shown to reduce the rise in intracellular calcium (Ca2+) levels induced by glutamate. heraldopenaccess.usresearchgate.netosti.gov However, studies have indicated that this effect is not immediate. Pre-incubation with flupirtine for a period of time is necessary to observe a significant reduction in glutamate-induced calcium influx. nih.gov This suggests that the neuroprotective effects related to calcium modulation may involve longer-term cellular adaptations, such as the increased expression of the anti-apoptotic protein Bcl-2. heraldopenaccess.usnih.gov

| Receptor/Ion | Flupirtine's Indirect Action | Research Finding |

| NMDA Receptor | Enhanced Mg2+ block | Stabilizes resting potential, preventing depolarization needed to remove Mg2+ block. nih.govresearchgate.net |

| Intracellular Ca2+ | Reduction of glutamate-induced increase | Requires pre-incubation, linked to increased Bcl-2 expression. heraldopenaccess.usnih.gov |

Modulatory Effects on Gamma-Aminobutyric Acid Type A (GABAA) Receptors

Research has shown that flupirtine acts as a positive allosteric modulator of GABAA receptors, particularly those containing the δ subunit. nih.gov It enhances the currents evoked by GABA, with this effect being more pronounced in dorsal root ganglion (DRG) and spinal dorsal horn neurons compared to hippocampal neurons. nih.govnih.gov In DRG neurons, flupirtine was found to lower the EC50 value for GABA-induced currents by a factor of 5.3. nih.gov In hippocampal neurons, the EC50 was reduced 3.1-fold. nih.gov Interestingly, at higher concentrations (100 μM), flupirtine alone can elicit inward currents in hippocampal neurons that are sensitive to the GABAA antagonist bicuculline. nih.gov This suggests a complex, subtype-selective modulation of GABAA receptors that contributes to its analgesic and muscle relaxant properties. nih.govresearchgate.net

| Neuronal Tissue | Effect on GABA-evoked Currents | Key Finding |

| Dorsal Root Ganglion (DRG) | Significant enhancement | Lowered EC50 for GABA by 5.3-fold. nih.gov |

| Hippocampal Neurons | Moderate enhancement | Lowered EC50 for GABA by 3.1-fold. nih.gov |

Preclinical Neuroprotective Mechanisms and Molecular Pathways

Flupirtine has demonstrated significant neuroprotective properties in various preclinical models. These effects are attributed to a combination of mechanisms that collectively counter excitotoxic and apoptotic cascades. The neuroprotective actions are linked to its ability to indirectly antagonize N-methyl-D-aspartate (NMDA) receptors, reduce intracellular calcium overload, upregulate anti-apoptotic proteins, and exhibit antioxidant activity.

In experimental models of cerebral ischemia, flupirtine has been shown to offer neuroprotection even when administered hours after the ischemic event. This therapeutic window is attributed to its ability to interfere with key signaling pathways involved in post-ischemic cell death. Specifically, flupirtine has been found to reduce the activation of calcium-dependent calpain, a protease implicated in neuronal damage following ischemia. This, in turn, influences downstream signaling cascades, including the inhibition of JNK and NF-κB pathways, which are associated with inflammation and apoptosis.

A cornerstone of flupirtine's neuroprotective profile is its potent anti-apoptotic activity, observed in numerous in vitro studies using neuronal cultures. Flupirtine has been shown to protect neurons from apoptotic cell death induced by a wide range of toxins and pathological stimuli.

Research demonstrates that flupirtine shields rat cortical neurons from apoptosis triggered by the HIV-1 coat protein gp120 and by NMDA receptor overactivation. Its protective effects also extend to cell death induced by the toxic fragment of the β-amyloid peptide and prions.

The molecular mechanisms underlying this anti-apoptotic effect involve the modulation of key intracellular regulators of cell death. Flupirtine has been found to counteract the drop in levels of B-cell lymphoma 2 (Bcl-2), an important anti-apoptotic protein. Furthermore, it helps maintain levels of glutathione, a critical endogenous antioxidant that scavenges reactive oxygen species. By preventing the reduction of Bcl-2 and glutathione, flupirtine helps preserve cellular integrity and prevents the activation of the apoptotic cascade.

Summary of Flupirtine's Anti-Apoptotic Effects in Neuronal Cultures

| Apoptosis-Inducing Agent | Cell Type | Observed Protective Mechanism | Reference |

|---|---|---|---|

| HIV-gp120 | Rat Cortical Neurons | Inhibition of apoptotic cell death | |

| Glutamate / NMDA | Human Ntera/D1 (hNT) Neurons | Increased levels of Bcl-2 and glutathione | |

| β-amyloid peptide | Primary Neuronal Cells | Prevention of apoptosis | |

| Prion Protein Fragment (PrPSc) | Rat Cortical Neurons | Protection against apoptotic cell death |

Deuterium Kinetic Isotope Effects Kie in the Elucidation of Flupirtine Reaction Mechanisms and Metabolism

Fundamental Principles of Primary and Secondary Kinetic Isotope Effects

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This phenomenon is a cornerstone in the study of reaction mechanisms, offering insights into the rate-determining steps and the structure of transition states. nih.govprinceton.edu KIEs are broadly categorized into primary and secondary effects.

Primary kinetic isotope effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu The magnitude of the PKIE, expressed as the ratio of the rate constant for the lighter isotope (kL) to that of the heavier isotope (kH), is typically greater than 1. For hydrogen isotopes, the replacement of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) can lead to a significant decrease in the reaction rate, with kH/kD values often ranging from 2 to 7 at room temperature. libretexts.org

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position remote from the bond being cleaved or formed. wikipedia.org These effects are generally smaller than PKIEs, with kH/kD values typically close to 1. wikipedia.org SKIEs arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state and are further classified based on the position of the isotope relative to the reaction center (e.g., α, β, γ-secondary kinetic isotope effects).

Vibrational Frequency Changes and Zero-Point Energy Contributions

The origin of the kinetic isotope effect lies in the principles of quantum mechanics, specifically the concept of zero-point energy (ZPE). The ZPE is the lowest possible vibrational energy that a molecule can possess and is a function of the vibrational frequency of a bond. princeton.edu A chemical bond can be modeled as a harmonic oscillator, and its vibrational frequency is dependent on the masses of the connected atoms. A bond involving a heavier isotope will have a lower vibrational frequency and, consequently, a lower ZPE compared to the same bond with a lighter isotope.

For a reaction to occur, the molecule must reach a higher energy transition state. The activation energy for the reaction is the difference in energy between the reactants and the transition state. Since the C-D bond has a lower ZPE than the C-H bond, more energy is required to break the C-D bond, resulting in a higher activation energy and a slower reaction rate for the deuterated compound. This difference in activation energy is the primary contributor to the observed kinetic isotope effect.

Tunneling Phenomena in Isotope Effects

In some reactions, particularly those involving the transfer of a proton or hydrogen atom, the observed KIE can be anomalously large, exceeding the semi-classical limit of approximately 7 at room temperature. These large KIEs are often attributed to quantum tunneling. Tunneling is a quantum mechanical phenomenon where a particle can penetrate through a potential energy barrier rather than having to acquire enough energy to pass over it.

Due to its lower mass, hydrogen has a higher probability of tunneling compared to deuterium. This enhanced tunneling for the lighter isotope leads to a significantly faster reaction rate and a larger kH/kD ratio. The observation of an unusually large KIE is, therefore, strong evidence for the occurrence of tunneling in the rate-determining step of a reaction.

Experimental Methodologies for Determining Deuterium KIEs in Biological Systems

The measurement of deuterium KIEs in biological systems, such as in the study of drug metabolism, requires precise and sensitive analytical techniques. Several experimental approaches can be employed to determine the rate constant ratios.

Competition Experiments and Rate Constant Ratios

Competition experiments are a common and accurate method for determining KIEs. epfl.ch In this approach, a mixture of the unlabeled (protium) and labeled (deuterium) substrate is subjected to the reaction conditions. The relative amounts of the products formed or the remaining unreacted substrates are then measured.

There are two main types of competition experiments:

Intermolecular competition: A mixture of the unlabeled and labeled compounds is used as the substrate. The ratio of the products formed directly reflects the KIE. This method is advantageous as it minimizes experimental errors since both reactions occur under identical conditions. epfl.ch

Intramolecular competition: A single substrate molecule contains both a C-H and a C-D bond at equivalent positions. The KIE is determined by the ratio of products resulting from the cleavage of the C-H versus the C-D bond.

The KIE can be calculated from the product ratio at low conversion or from the change in the isotopic composition of the starting material at high conversion.

Isotope-Ratio Mass Spectrometry for KIE Measurement

Isotope-ratio mass spectrometry (IRMS) is a highly sensitive technique used for the precise measurement of isotope ratios in a sample. wikipedia.org In the context of KIE studies, IRMS can be used to determine the isotopic composition of either the products or the unreacted starting material after a competition experiment. The high precision of IRMS allows for the accurate determination of even small KIEs. The sample is typically converted to a simple gas, such as CO2 or H2, before being introduced into the mass spectrometer. The instrument then measures the ratio of the heavy to light isotopes with very high accuracy.

Application of KIEs to Investigate Flupirtine (B1215404) Biotransformation Pathways

The major metabolic pathways of Flupirtine include:

Hydrolysis of the carbamate (B1207046) group: This reaction is catalyzed by esterases and leads to the formation of descarboethoxyflupirtine. nih.gov

N-acetylation: The hydrolysis product, descarboethoxyflupirtine, is subsequently acetylated by N-acetyltransferases (NATs) to form the active metabolite D13223. nih.govnih.gov

Oxidation by peroxidases: Flupirtine can be oxidized by enzymes such as myeloperoxidase and horseradish peroxidase to form reactive quinone diimine intermediates. nih.govresearchgate.net These intermediates can then be conjugated with glutathione. nih.govnih.gov

N-glucuronidation: Both Flupirtine and its metabolite D13223 can undergo conjugation with glucuronic acid. nih.govresearchgate.net

Deuterium KIE studies could provide significant insights into each of these pathways. For instance, in the oxidation by peroxidases , if the abstraction of a hydrogen atom from the aminopyridine ring is the rate-determining step, a significant primary KIE would be expected upon deuteration at that position. The absence of a significant KIE would suggest that another step, such as the initial binding of the substrate to the enzyme, is rate-limiting.

For the hydrolysis of the carbamate group , a secondary KIE might be observed if deuterium is placed on the ethyl group of the carbamate. The magnitude of this SKIE could provide information about the transition state of the hydrolysis reaction.

In the case of N-acetylation , a KIE study could help to understand the mechanism of the NAT enzymes. While the bond to the deuterium atom is not directly broken, a secondary KIE could still be observed, providing clues about the enzyme's active site and the transition state of the acetylation reaction.

Similarly, for N-glucuronidation , the observation of a KIE upon deuteration of the aromatic ring could indicate changes in the vibrational environment of the molecule upon binding to the UDP-glucuronosyltransferase enzyme and progression to the transition state.

Emerging Research Paradigms and Advanced Methodological Horizons

Integration of Deuterated Probes with Proteomic and Metabolomic Investigations

The use of stable isotope-labeled compounds, such as Flupirtine-d4, is a cornerstone of modern proteomic and metabolomic research. In these fields, deuterated standards are instrumental for accurate quantification of proteins and metabolites in complex biological matrices.

Proteomics:

In proteomics, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions. chromatographyonline.comspectroscopyonline.com While direct studies involving Flupirtine-d4 in HDX-MS are not extensively published, the principles of using deuterated small molecules as probes are well-established. For instance, understanding how a drug like flupirtine (B1215404) interacts with its protein targets can be elucidated by observing changes in deuterium (B1214612) exchange rates in the presence of the deuterated ligand. This can help map binding sites and conformational changes induced by drug binding. chromatographyonline.com The stability of the deuterium label in Flupirtine-d4 ensures that the observed mass shifts are due to the exchange of labile hydrogens on the protein, not from the internal standard itself.

Metabolomics:

In metabolomics, Flupirtine-d4 hydrochloride salt serves as an ideal internal standard for the quantification of flupirtine and its metabolites in biological samples using liquid chromatography-mass spectrometry (LC-MS). acs.orgresearchgate.netnih.gov The co-elution of the deuterated standard with the unlabeled analyte allows for correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements. researchgate.net This is crucial in pharmacokinetic studies where understanding the metabolic fate of a drug is paramount. For example, in a study analyzing multiple drugs in ocular tissues, Flupirtine-d4 was used as an internal standard to quantify various non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Recent studies have highlighted the importance of metabolomic and lipidomic profiling in understanding disease states and drug responses. nih.gov While not directly focused on Flupirtine-d4, research into salt sensitivity has utilized these techniques to identify potential biomarkers. nih.gov The integration of deuterated standards like Flupirtine-d4 in such studies would enhance the reliability of quantitative data.

Computational Chemistry and Molecular Dynamics Simulations for Isotopic Behavior Prediction

Computational chemistry and molecular dynamics (MD) simulations are increasingly vital for predicting the behavior of deuterated compounds like Flupirtine-d4 at the atomic level. These methods provide insights that are often difficult to obtain through experimental means alone.

MD simulations can be employed to study the diffusion and interaction of deuterated molecules within biological systems. For instance, simulations have been used to predict the diffusion coefficients of deuterium in various materials, providing a fundamental understanding of its dynamic properties. arxiv.orgaip.orgbohrium.commpg.de This knowledge is transferable to understanding how Flupirtine-d4 might move through and interact with cellular environments.

Furthermore, computational approaches can model the impact of deuteration on a molecule's binding affinity to its receptor. mdpi.com By replacing hydrogen with deuterium in a simulation, researchers can observe subtle changes in hydrogen bonding and other non-covalent interactions that govern drug-receptor binding. mdpi.com This can help predict whether deuteration will lead to a more favorable pharmacokinetic profile. Quantum-chemical calculations can complement these simulations by providing a more detailed understanding of the electronic effects of isotopic substitution. mdpi.com

Computational Methods in Deuterated Drug Research

| Method | Application for Flupirtine-d4 | Predicted Outcome | |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulating the interaction of Flupirtine-d4 with its target ion channels. | Prediction of binding affinity and conformational changes. mdpi.com | |

| Quantum-Chemical Calculations | Analyzing the kinetic isotope effect on metabolic pathways. | Understanding altered rates of metabolism. mdpi.com | |

| First-Principles Molecular Dynamics | Studying the diffusion of Flupirtine-d4 across biological membranes. | Insights into permeability and distribution. arxiv.orgaip.org |

Development of Novel Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as its volatility, chromatographic behavior, or detectability. For Flupirtine-d4, novel derivatization strategies can further improve its utility in analytical methods.

While Flupirtine-d4 itself is an internal standard, derivatization of the parent compound, flupirtine, can be employed to increase sensitivity in various analytical platforms. The development of novel derivatization reagents is an active area of research. For instance, reagents that introduce a permanently charged group or a highly ionizable moiety can significantly enhance the signal in mass spectrometry. nih.gov

Stable isotope labeling derivatization (SILD) is a technique where a sample and a standard are derivatized with isotopically light and heavy reagents, respectively. bohrium.com This creates a pair of compounds that are chemically identical but have a distinct mass difference, allowing for ratiometric quantification. While Flupirtine-d4 is already deuterated, the principle of SILD can be applied to the analysis of its metabolites.

Derivatization Strategies for Enhanced Analysis

| Strategy | Reagent Type | Analytical Advantage | |

|---|---|---|---|

| Increased Ionization Efficiency | Quaternary ammonium-containing reagents (e.g., Rhodamine-type). nih.gov | Enhanced signal in positive ion mode ESI-MS. nih.gov | |

| Improved Volatility for GC-MS | Silylating agents (e.g., Trimethylsilyl). researchgate.net | Allows for analysis by Gas Chromatography-Mass Spectrometry. researchgate.net | |

| Enhanced Detection in Negative Ion Mode | Isocyanate-type reagents (e.g., p-toluenesulfonyl isocyanate). nih.gov | Improved sensitivity for certain compounds in negative ESI-MS. nih.gov |

High-Throughput Screening Approaches Utilizing Deuterated Standards for Preclinical Drug Discovery

High-throughput screening (HTS) is a key process in preclinical drug discovery, allowing for the rapid assessment of large numbers of compounds for their biological activity. medchemexpress.commedchemexpress.com The use of deuterated standards like Flupirtine-d4 is critical for ensuring the quality and reliability of HTS data, particularly when using LC-MS-based assays.

In HTS campaigns, "cassette" or "n-in-1" dosing is a strategy where multiple compounds are administered simultaneously to test animals. This significantly increases the throughput of in vivo studies. A robust analytical method is required to accurately quantify each compound in the cassette from a single biological sample. Deuterated internal standards are essential for this purpose. For example, Flupirtine-d4 has been used as an internal standard in a high-throughput LC-MS/MS method for the simultaneous quantification of twenty-seven different drug molecules in ocular tissues. researchgate.net This demonstrates its utility in complex screening paradigms.

The integration of deuterated standards into automated HTS platforms, which often involve robotic sample preparation and data analysis, is crucial. theanalyticalscientist.com This ensures that the quantitative data generated is of high quality, allowing for confident decision-making in the lead optimization phase of drug discovery. The development of deuterated analogues of new chemical entities is now a common strategy to improve their pharmacokinetic profiles, a concept often referred to as the "deuterium switch". nih.govresearchgate.netnih.gov The availability of deuterated standards like Flupirtine-d4 facilitates the preclinical evaluation of such novel deuterated drug candidates. svchembiotech.com

Q & A

Q. What analytical techniques are recommended for validating the purity of Flupirtine-d4 Hydrochloride Salt in laboratory settings?

To ensure purity, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for quantitative analysis. Structural validation via X-ray crystallography or nuclear magnetic resonance (NMR) is critical, as demonstrated in studies on hydrochloride salts (e.g., Table 2 in ). Deuterium incorporation can be confirmed using isotopic ratio measurements or tandem mass spectrometry to distinguish labeled from non-labeled compounds .

Q. How should this compound be prepared for in vitro assays to ensure stability?

Dissolve the compound in deuterated solvents (e.g., DMSO-d6) to minimize proton exchange and degradation. Use freshly prepared solutions in controlled pH buffers (e.g., phosphate-buffered saline) to maintain ionic stability. Sterile filtration (0.22 µm) is advised to prevent particulate contamination, as outlined in protocols for similar neuroactive hydrochloride salts .

Q. What are the standard protocols for quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Calibrate using deuterated internal standards to account for matrix effects. For tissue samples, homogenize in acetonitrile:water (70:30) with 0.1% formic acid, followed by centrifugation and supernatant analysis. Method validation should include linearity (1–1000 ng/mL), recovery (>85%), and precision (CV <15%) .

Advanced Research Questions

Q. How can researchers differentiate between potassium channel activation and NMDA receptor antagonism when studying this compound?

Use selective pharmacological inhibitors (e.g., Apamin for SK channels or MK-801 for NMDA receptors) in parallel experiments. Electrophysiological patch-clamp assays on transfected HEK293 cells expressing specific ion channels can isolate mechanisms. Additionally, employ knockout models or siRNA silencing to confirm target specificity .

Q. What experimental designs mitigate pharmacokinetic variability in in vivo studies of this compound?

Utilize crossover designs with deuterated vs. non-deuterated cohorts to control for inter-subject variability. Monitor plasma half-life via serial blood sampling and compare area under the curve (AUC) metrics. Isotope effects on metabolism (e.g., CYP450 interactions) should be assessed using hepatic microsome assays .

Q. How should researchers address contradictory data on ion channel activation across different neuronal cell lines?

Replicate experiments using isogenic cell lines to minimize genetic variability. Validate ion channel expression profiles via qPCR or Western blot. If discrepancies persist, conduct functional assays (e.g., calcium imaging) to confirm activity. Statistical analysis (e.g., ANOVA with post-hoc tests) must account for batch effects and normalization controls .

Q. What are the challenges in synthesizing this compound, and how can they be resolved?

Deuterium labeling at the 4-position requires stringent anhydrous conditions to prevent isotopic dilution. Purification via recrystallization in ethanol:water (9:1) improves yield. Residual solvents should be quantified using gas chromatography (GC), with limits set per ICH guidelines (<0.5% for Class 2 solvents) .

Q. Which controls are critical when evaluating the neuroprotective effects of this compound in animal models?

Include sham-operated controls, vehicle-treated groups (e.g., saline), and positive controls (e.g., Memantine for NMDA antagonism). Monitor biomarkers like GFAP (astrocytosis) and Iba1 (microglial activation) via immunohistochemistry. Ensure blinding and randomization to reduce bias, as per CONSORT guidelines for preclinical studies .

Methodological Best Practices

- Data Reporting : Present raw data in supplementary tables, with processed data (mean ± SEM) in main figures. Use tools like PRISM for nonlinear regression analysis of dose-response curves .

- Ethical Compliance : For in vivo studies, obtain institutional animal care committee (IACUC) approval and adhere to ARRIVE guidelines for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.